4-(Thiazol-5-yl)benzoic acid
Description
Structure
3D Structure
Properties
CAS No. |
305806-39-7 |
|---|---|
Molecular Formula |
C10H7NO2S |
Molecular Weight |
205.23 g/mol |
IUPAC Name |
4-(1,3-thiazol-5-yl)benzoic acid |
InChI |
InChI=1S/C10H7NO2S/c12-10(13)8-3-1-7(2-4-8)9-5-11-6-14-9/h1-6H,(H,12,13) |
InChI Key |
CZLPLOLDZOFRRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=CS2)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 Thiazol 5 Yl Benzoic Acid and Its Precursors
Retrosynthetic Analysis of the 4-(Thiazol-5-yl)benzoic acid Framework
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the C-C bond between the thiazole (B1198619) and the phenyl ring. This leads to two main synthetic strategies, as illustrated below.
Scheme 1: Retrosynthetic Disconnections of this compound
Caption: Two primary retrosynthetic pathways for this compound. Pathway A involves a functionalized benzoic acid and a halogenated thiazole. Pathway B utilizes a functionalized thiazole and a halogenated benzoic acid.Pathway A: This approach involves disconnecting the molecule into a 5-halothiazole (where X = Br, I) and a 4-substituted benzoic acid derivative, such as 4-carboxyphenylboronic acid or an organometallic equivalent. The key forward reaction is a cross-coupling reaction to form the thiazole-phenyl bond.
Pathway B: Alternatively, the disconnection can yield a 4-halobenzoic acid (e.g., methyl 4-bromobenzoate) and a thiazole functionalized at the 5-position with an organometallic group, such as a boronic ester, a stannane, or an organozinc reagent. This pathway is often preferred as it allows for the late-stage introduction of the benzoic acid moiety.
Classical Synthetic Routes to Thiazole-5-carboxylates and Benzoic Acid Derivatives
Classical methods focus on the de novo construction of the individual rings before their eventual linkage.
The most prominent classical route to the thiazole ring is the Hantzsch thiazole synthesis . This method typically involves the condensation reaction between an α-halocarbonyl compound and a thioamide. To construct a precursor for this compound, one could envision a reaction between a thioamide and an α-halocarbonyl compound already bearing the benzoic acid moiety, although steric and electronic factors can complicate such a direct approach. A more common classical approach involves synthesizing a simpler thiazole, such as ethyl 2-substituted-thiazole-5-carboxylate, which can be further modified. organic-chemistry.orgconsensus.app
Table 1: Overview of Classical Synthesis Methods for Precursors
| Precursor Type | Synthetic Method | Reactants | Typical Conditions |
|---|---|---|---|
| Thiazole Ring | Hantzsch Synthesis | α-Halocarbonyl, Thioamide | Reflux in ethanol |
| Thiazole-5-carboxylate | Cyclization | α-Halogenation of β-keto esters, followed by cyclization with thiourea | Aqueous media, 50°C |
| 4-Halobenzoic Acid | Oxidation | 4-Halotoluene | Strong oxidizing agent (e.g., KMnO₄) |
| 4-Halobenzoic Acid | Sandmeyer Reaction | 4-Haloaniline | NaNO₂, H⁺, followed by CuX |
For the benzoic acid precursor, standard organic reactions are employed. For instance, 4-chlorobenzoic acid can be readily prepared by the oxidation of 4-chlorotoluene. wikipedia.org Similarly, other 4-halobenzoic acids, which are key starting materials for cross-coupling reactions, are often commercially available or synthesized through well-established methods like the oxidation of the corresponding toluenes or via diazotization of anilines followed by a Sandmeyer reaction. guidechem.com
Modern Cross-Coupling Strategies in the Construction of this compound
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form C-C bonds with high efficiency and selectivity. These methods are central to the construction of the this compound framework.
The Suzuki-Miyaura coupling is one of the most versatile and widely used palladium-catalyzed cross-coupling reactions. It involves the reaction of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate. For the synthesis of this compound, two variations are possible:
Coupling of a 5-halothiazole with 4-carboxyphenylboronic acid.
Coupling of a thiazole-5-boronic acid or ester with a 4-halobenzoic acid derivative.
The latter approach is often favored. The required thiazole-5-boronic acid pinacol (B44631) ester can be synthesized and then coupled with various aryl halides. researchgate.net Palladium catalysts, such as Pd(OAc)₂ or Pd(PPh₃)₄, are commonly used in conjunction with a base (e.g., Cs₂CO₃, K₂CO₃) and a suitable solvent system. researchgate.netcdnsciencepub.com Microwave-assisted Suzuki-Miyaura reactions have also been developed, offering advantages such as reduced reaction times and high yields, often in aqueous media, which aligns with green chemistry principles. rsc.org
Table 2: Example Conditions for Suzuki-Miyaura Coupling
| Thiazole Partner | Aryl Partner | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 5-Bromothiazole | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 70-95 |
| Thiazole-5-boronic ester | 4-Iodobenzoic acid ester | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | 1,4-Dioxane | 80 | 80-95 |
The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.org This method is highly effective for creating the thiazole-phenyl bond. The synthesis would typically involve reacting a 5-(trialkylstannyl)thiazole with a 4-halobenzoic acid ester.
The reaction mechanism proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org While the Stille reaction is robust and tolerates a wide variety of functional groups, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts from the final product. organic-chemistry.org
Table 3: Example Conditions for Stille Coupling
| Stannane Partner | Halide Partner | Catalyst | Ligand | Solvent | Temperature (°C) |
|---|---|---|---|---|---|
| 5-(Tributylstannyl)thiazole | Methyl 4-iodobenzoate | Pd₂(dba)₃ | P(o-tol)₃ | Toluene | 100 |
The Negishi coupling utilizes an organozinc reagent, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. This method can be applied to the synthesis of this compound by coupling a 5-(halozinc)thiazole with a 4-halobenzoic acid derivative, or vice versa. Organozinc reagents are generally more reactive than organoboron and organotin compounds, which can allow for reactions to occur under milder conditions. However, thiazoles can sometimes be challenging substrates in Negishi couplings, potentially leading to moderate yields. beilstein-journals.org
Other organometallic methods, such as direct C-H arylation, represent an increasingly important strategy. preprints.org This approach avoids the pre-functionalization required in traditional cross-coupling reactions by directly coupling a C-H bond of the thiazole ring with an aryl halide. This method is highly atom-economical and aligns well with green chemistry principles.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of thiazole derivatives, including this compound, aims to reduce environmental impact by minimizing waste and avoiding hazardous substances. nih.gov Key strategies include:
Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents like water or ethanol. Aqueous Suzuki-Miyaura couplings are a prime example of this approach. rsc.orgbepls.com
Microwave and Ultrasonic Irradiation: These techniques can significantly accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and often higher yields compared to conventional heating. nih.govbepls.com
Catalyst Efficiency and Reusability: Developing highly efficient catalysts that can be used at low loadings minimizes metal contamination in the final product. The use of heterogeneous or recyclable catalysts further enhances the sustainability of the process. mdpi.comacs.org
Atom Economy: Employing reactions that incorporate the maximum number of atoms from the reactants into the final product. Direct C-H activation/arylation is a superior strategy in this regard compared to traditional cross-coupling methods that generate stoichiometric amounts of byproducts. preprints.org
Multi-component Reactions: Designing one-pot syntheses where multiple reactants are combined to form the final product without isolating intermediates reduces solvent usage, purification steps, and waste generation. bepls.com
By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Scale-Up Considerations for Laboratory to Preparative Synthesis of this compound
Transitioning the synthesis of this compound from a laboratory setting to a preparative or pilot-plant scale introduces a host of challenges that extend beyond simple multiplication of reagent quantities. A successful scale-up requires a thorough re-evaluation and optimization of the entire synthetic process, with careful consideration of reaction kinetics, heat and mass transfer, equipment limitations, safety protocols, and economic viability. The primary goal is to develop a robust, reproducible, and safe process that consistently delivers the target compound in the desired quantity and purity.
Key considerations for the scale-up of this compound synthesis include the choice of synthetic route, as different routes present unique scaling challenges. Two plausible routes are the Hantzsch thiazole synthesis and a cross-coupling approach, such as the Suzuki-Miyaura coupling. Each of these pathways involves distinct reaction types and conditions that behave differently on a larger scale.
For instance, the Hantzsch synthesis, a classic method for thiazole ring formation, typically involves the condensation of an α-haloketone with a thioamide. nih.gov While effective on a lab scale, scaling this reaction requires careful management of exotherms, potential side reactions, and the handling of lachrymatory α-haloketones. In contrast, a Suzuki-Miyaura coupling approach would involve the cross-coupling of a thiazole-containing boronic acid or ester with a halogenated benzoic acid derivative. pku.edu.cn The scale-up of such cross-coupling reactions necessitates meticulous control of catalyst activity, prevention of catalyst deactivation, and efficient removal of residual catalyst from the product.
A critical aspect of a successful scale-up is process optimization. This involves a detailed study of reaction parameters to identify the optimal conditions for maximizing yield and minimizing impurities. Factors such as reaction temperature, concentration, addition rates of reagents, and mixing efficiency become significantly more important at a larger scale due to the altered surface-area-to-volume ratio in larger reactors. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in the formation of byproducts and posing safety risks.
Furthermore, the choice of solvents and reagents must be re-evaluated for their suitability in a large-scale setting. Solvents that are easily handled in the lab, such as chlorinated hydrocarbons, may be undesirable for preparative synthesis due to their toxicity, environmental impact, and cost. The use of greener, more sustainable solvents is often a key consideration in industrial process development. mdpi.com
Another significant challenge in scaling up is the isolation and purification of the final product. Techniques that are straightforward on a small scale, like column chromatography, are often impractical and costly for large quantities. organic-chemistry.org Therefore, developing a robust crystallization procedure is frequently the preferred method for purifying this compound on a preparative scale. This requires a thorough investigation of solvent systems, cooling profiles, and seeding strategies to ensure consistent crystal form and purity. The purification of carboxylic acids can also be achieved through pH-controlled extraction and precipitation, which is a scalable and cost-effective method. lookchem.com
Safety is of paramount importance during scale-up. A comprehensive hazard and operability (HAZOP) study should be conducted to identify potential risks associated with the process, including thermal runaway, pressure buildup, and exposure to hazardous materials. Appropriate engineering controls and personal protective equipment must be in place to mitigate these risks.
The following interactive data tables summarize some of the key parameters and challenges to consider when scaling up the synthesis of this compound via two potential synthetic routes.
Table 1: Key Parameter Comparison for Scale-Up of Hantzsch Thiazole Synthesis
| Parameter | Laboratory Scale (grams) | Preparative Scale (kilograms) | Key Challenges & Considerations |
| Heat Management | Simple heating mantle/oil bath | Jacketed reactor with precise temperature control | Exothermic nature of the reaction requires efficient heat dissipation to prevent runaway reactions and byproduct formation. |
| Reagent Addition | Manual addition via pipette or dropping funnel | Controlled addition via pumps | Rate of addition of the α-haloketone is critical to control the exotherm. |
| Mixing | Magnetic stirrer | Overhead mechanical stirrer | Efficient mixing is crucial to ensure homogeneity and prevent localized concentration gradients. |
| Work-up & Isolation | Liquid-liquid extraction, column chromatography | Crystallization, filtration | Chromatography is not viable for large quantities. A robust crystallization protocol is essential. |
| Safety | Fume hood | Process hazard analysis (PHA), dedicated ventilation | Handling of lachrymatory and corrosive reagents on a large scale requires stringent safety protocols. |
Table 2: Key Parameter Comparison for Scale-Up of Suzuki-Miyaura Coupling
| Parameter | Laboratory Scale (grams) | Preparative Scale (kilograms) | Key Challenges & Considerations |
| Catalyst Loading | Typically 1-5 mol% | Aim for <0.1 mol% | Catalyst cost is a significant factor; optimization to reduce catalyst loading is crucial for economic viability. |
| Inert Atmosphere | Nitrogen or argon balloon | Nitrogen-purged reactor | Maintaining an inert atmosphere in a large reactor is more challenging but necessary to prevent catalyst deactivation. |
| Solvent Selection | Anhydrous, high-purity solvents | Recovery and recycling of solvents | Solvent cost and environmental impact are major considerations. The ability to recycle solvents is advantageous. |
| Product Purification | Column chromatography, recrystallization | Recrystallization, activated carbon treatment | Efficient removal of residual palladium catalyst is critical, especially for pharmaceutical applications. |
| Base Selection | Soluble inorganic or organic bases | Cost-effective and easily removable bases | The choice of base can impact reaction rate, yield, and ease of work-up. |
Table 3: Comparison of Purification Methods for this compound at Different Scales
| Purification Method | Laboratory Scale | Preparative Scale | Advantages for Scale-Up | Disadvantages for Scale-Up |
| Column Chromatography | Common | Impractical | High purity achievable | High solvent consumption, time-consuming, costly |
| Recrystallization | Common | Highly Preferred | Cost-effective, scalable, can provide high purity | Requires careful solvent selection and optimization of conditions |
| Acid-Base Extraction | Frequent | Preferred | Scalable, cost-effective for carboxylic acids | May require large volumes of aqueous solutions, potential for emulsions |
| Distillation | Not applicable (solid) | Not applicable (solid) | - | - |
Chemical Reactivity and Derivatization Strategies of 4 Thiazol 5 Yl Benzoic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group is typically the most reactive functional group in 4-(Thiazol-5-yl)benzoic acid, serving as a primary handle for derivatization through several classical reactions.
Esterification Reactions for Prodrug Design or Material Science Precursors
Esterification of the carboxylic acid moiety is a fundamental transformation used to modify the physicochemical properties of this compound. This reaction is pivotal in the design of prodrugs, where the ester linkage can be tailored to undergo hydrolysis in vivo, releasing the active carboxylic acid. The rate of hydrolysis can be modulated by the choice of the alcohol component, influencing the drug's pharmacokinetic profile. doi.org For instance, esterification with amino acids can enhance water solubility and facilitate transport across biological membranes. nih.gov
Standard esterification methods, such as Fischer esterification (refluxing with an alcohol in the presence of a strong acid catalyst like sulfuric acid), can be employed. organic-chemistry.org Alternatively, for more sensitive substrates, milder conditions involving coupling agents or conversion to an acyl chloride followed by reaction with an alcohol are effective. ossila.comnih.gov
In the realm of material science, this compound can serve as a rigid linear linker for the construction of metal-organic frameworks (MOFs). acs.org Esterification of the carboxylic acid allows for its incorporation into polymeric structures or surface modification of materials, where the thiazole (B1198619) and phenyl units contribute to the electronic and structural properties of the final material.
Table 1: Common Esterification Conditions for Benzoic Acids
| Method | Reagents & Conditions | Application |
|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), H₂SO₄ (cat.), Reflux | Bulk synthesis, Simple esters |
Amidation Reactions for Peptide Conjugation and Probes
Amidation is another key derivatization strategy for the carboxylic acid group, enabling the formation of stable amide bonds. This reaction is extensively used to conjugate this compound to peptides, proteins, or small-molecule amines to create biological probes or novel therapeutic agents. Derivatives of this compound have been synthesized as potent inhibitors of protein kinase CK2, a project that involves the formation of amide linkages. mdpi.com
The synthesis of these amides typically requires the activation of the carboxylic acid. Common methods involve the use of peptide coupling reagents such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU), N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) often in combination with an additive like 1-Hydroxybenzotriazole (HOBt), or converting the acid to its corresponding acyl chloride. lookchemmall.comresearchgate.net These methods facilitate the reaction with a primary or secondary amine under mild conditions, preserving the integrity of other functional groups in the molecules being coupled. nih.gov The resulting amide derivatives are often investigated for their biological activity, for example, as glucokinase activators. khanacademy.orgmasterorganicchemistry.com
Table 2: Representative Amide Coupling Reagents
| Reagent | Activating Agent | Typical Solvent | Byproducts |
|---|---|---|---|
| EDCI/HOBt | Carbodiimide/Triazole | DMF, CH₂Cl₂ | Urea, H₂O |
| TBTU | Uronium Salt | DMF, CH₂Cl₂ | HOBt, Tetramethylurea |
| HATU | Uronium Salt | DMF, CH₂Cl₂ | HOAt, Tetramethylurea |
| SOCl₂ | Thionyl Chloride | Toluene, CH₂Cl₂ | SO₂, HCl |
Reduction and Oxidation Reactions of the Carboxylic Acid Group
The carboxylic acid group of this compound can be selectively reduced to a primary alcohol, yielding (4-(thiazol-5-yl)phenyl)methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective for reducing carboxylic acids. testbook.com
The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (B95107) (THF), followed by an aqueous or acidic workup. youtube.comdoubtnut.comquora.com An alternative reagent is borane (B79455) (BH₃), typically used as a complex with THF (BH₃·THF), which offers the advantage of chemoselectively reducing carboxylic acids in the presence of some other functional groups, such as esters. testbook.com These reduction methods are generally compatible with the aromatic phenyl and thiazole rings, which are not reduced under these conditions.
Oxidation of the carboxylic acid group is not a relevant transformation for this molecule, as it is already in its highest stable oxidation state for a carbon atom attached to the ring.
Electrophilic Aromatic Substitution on the Phenyl Ring of this compound
Electrophilic aromatic substitution (EAS) provides a route to functionalize the phenyl ring. The feasibility and regioselectivity of such reactions are dictated by the electronic properties of the existing substituents: the carboxylic acid group and the thiazole-5-yl group.
The carboxylic acid group is a powerful deactivating group due to its electron-withdrawing nature (both by induction and resonance), and it is a meta-director. libretexts.orgnih.gov Similarly, the thiazole ring is generally considered to be an electron-withdrawing heterocycle, which also deactivates the attached phenyl ring towards electrophilic attack. The combined effect of these two deactivating groups makes the phenyl ring of this compound significantly less reactive than benzene (B151609) itself, requiring harsh conditions for EAS to occur. ugent.be
Should a reaction such as nitration (using HNO₃/H₂SO₄) or halogenation be forced, the substitution pattern would be governed by the directing effects of the substituents. The powerful meta-directing influence of the carboxylic acid group would be expected to dominate, directing the incoming electrophile to the positions meta to the carboxyl group (i.e., C3 and C5 of the benzoic acid ring). It is important to note that Friedel-Crafts alkylation and acylation reactions are generally unsuccessful on strongly deactivated rings like benzoic acid. libretexts.org
Functionalization of the Thiazole Ring System
The thiazole ring itself is a key site for derivatization, offering reactivity distinct from the phenyl ring. Its electronic structure allows for specific functionalization, particularly through deprotonation and subsequent reaction with electrophiles.
Metalation and Subsequent Electrophilic Quenching Reactions
A powerful strategy for the selective functionalization of thiazole rings is deprotonative metalation (e.g., lithiation) followed by quenching with an electrophile. The acidity of the C-H protons on the thiazole ring is crucial. The proton at the C2 position is the most acidic due to the inductive electron-withdrawing effects of the adjacent sulfur and nitrogen atoms and the stability of the resulting carbanion. researchgate.net
For this compound, the C2-H of the thiazole ring would be the primary site of deprotonation by a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). A significant consideration is the presence of the acidic carboxylic acid proton, which would be deprotonated first. Therefore, at least two equivalents of the strong base would be required: one to form the lithium carboxylate and a second to deprotonate the C2 position of the thiazole ring.
Once the C2-lithiated species is formed, it can react with a wide range of electrophiles to introduce new substituents.
Table 3: Examples of Electrophilic Quenching Reactions on a Metalated Thiazole Ring
| Electrophile | Reagent Example | Introduced Substituent |
|---|---|---|
| Carbon Dioxide | CO₂ (dry ice) | Carboxylic Acid (-COOH) |
| Aldehydes/Ketones | Acetone, Benzaldehyde | Hydroxyalkyl (-CR₂OH) |
| Alkyl Halides | Methyl Iodide (CH₃I) | Alkyl (e.g., -CH₃) |
| Silyl Halides | Trimethylsilyl chloride (TMSCl) | Silyl (-Si(CH₃)₃) |
| Disulfides | Dimethyl disulfide | Methylthio (-SCH₃) |
This metalation-quenching sequence provides a reliable method for introducing functional diversity directly onto the heterocyclic core of the molecule, which is often difficult to achieve through other synthetic routes.
Nucleophilic Aromatic Substitution on Activated Thiazole Systems
The thiazole ring, being an electron-rich heteroaromatic system, is generally susceptible to electrophilic substitution. However, nucleophilic aromatic substitution (SNAr) can be achieved, particularly when the ring is appropriately activated. For the this compound core, direct nucleophilic attack on the thiazole ring is challenging. The reactivity of the thiazole ring towards nucleophiles is significantly influenced by the position of substitution and the presence of activating groups.
The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. This is especially true when the ring nitrogen is quaternized, which further enhances the electrophilicity of the ring carbons. To facilitate SNAr on the thiazole moiety of this compound, a common strategy involves the introduction of a good leaving group, such as a halogen, at the C2 position.
For instance, a 2-halo-4-(thiazol-5-yl)benzoic acid derivative can be synthesized and subsequently reacted with various nucleophiles. The general mechanism for this substitution at the C2 position is believed to proceed through an addition-elimination pathway. The nucleophile attacks the C2 carbon, leading to the formation of a tetrahedral intermediate, known as a Meisenheimer complex. The aromaticity of the thiazole ring is then restored by the departure of the halide leaving group.
A range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiols, allowing for the introduction of diverse functionalities at the C2 position. This approach is a valuable tool for exploring the SAR of the thiazole portion of the molecule.
Advanced Derivatization for Structure-Activity Relationship (SAR) Studies
Systematic structural modifications of a lead compound are a cornerstone of medicinal chemistry, aimed at elucidating the SAR and optimizing pharmacological properties. For this compound, advanced derivatization strategies often involve the introduction of bioisosteric replacements and the exploration of substituent effects.
Introduction of Bioisosteric Replacements
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design to modulate the biological activity, selectivity, and pharmacokinetic profile of a compound. In the context of this compound, both the benzoic acid and the thiazole moieties can be subjected to bioisosteric replacement.
Bioisosteres for the Carboxylic Acid Moiety:
The carboxylic acid group is a key pharmacophoric feature in many biologically active molecules, often involved in crucial interactions with target proteins. However, it can also contribute to poor oral bioavailability and metabolic instability. Common bioisosteric replacements for the carboxylic acid group include:
Tetrazoles: These are one of the most successful carboxylic acid bioisosteres, exhibiting similar acidity and spatial orientation.
Acylsulfonamides: These groups can also mimic the acidic nature of carboxylic acids.
Hydroxamic acids: While also acidic, they introduce a different hydrogen bonding pattern.
Acidic Heterocycles: Various five-membered heterocycles, such as 1,2,4-oxadiazol-5(4H)-ones and isoxazol-3-ols, can act as carboxylic acid surrogates.
In a notable study on this compound derivatives as protein kinase CK2 inhibitors, the benzoic acid moiety was replaced with other aromatic carboxylic acids, such as pyridine- and pyridazine-carboxylic acids. nih.gov This modification to "azabenzene analogs" resulted in compounds with potent inhibitory activities, demonstrating the feasibility of this bioisosteric approach. nih.gov
| Original Moiety | Bioisosteric Replacement | Resulting Compound Class | Reference |
| Benzoic acid | Pyridine-carboxylic acid | Azabenzene analogs | nih.gov |
| Benzoic acid | Pyridazine-carboxylic acid | Azabenzene analogs | nih.gov |
Bioisosteres for the Thiazole Ring:
The thiazole ring itself can be replaced by other five- or six-membered heterocycles to explore the impact on biological activity. Potential bioisosteres for the thiazole ring include:
Oxazoles, Isoxazoles, and Oxadiazoles: Replacing the sulfur atom with oxygen can alter the electronic properties and metabolic stability.
Pyrazoles, Imidazoles, and Triazoles: These nitrogen-containing heterocycles offer different hydrogen bonding capabilities and electronic distributions.
Thiophenes: As a close structural analog, thiophene (B33073) can serve as a conservative replacement.
The choice of a specific bioisostere depends on the desired modulation of properties such as size, shape, electronic character, and metabolic stability.
Exploration of Substituent Effects on Chemical Reactivity
The introduction of various substituents on both the thiazole and benzoic acid rings of this compound can significantly influence its chemical reactivity and, consequently, its biological activity. These effects can be rationalized by considering the electronic (inductive and resonance) and steric properties of the substituents.
In the aforementioned study on protein kinase CK2 inhibitors, researchers explored the effect of introducing substituents at the 3-position of the benzoic acid moiety of this compound. nih.gov The introduction of a 2-halo- or 2-methoxy-benzyloxy group at this position maintained potent CK2 inhibitory activities and led to enhanced antiproliferative activities compared to the parent compound. nih.gov This highlights the importance of exploring the steric and electronic effects of substituents on the phenyl ring to optimize the therapeutic potential of this scaffold.
The following table summarizes the impact of selected substituents on the antiproliferative activity of this compound derivatives. nih.gov
| Parent Compound | Substituent at 3-position of Benzoic Acid | Antiproliferative Activity (CC50 in A549 cells, µM) | Reference |
| This compound | -H | >10 | nih.gov |
| Derivative 1 | 2-Cl-benzyloxy | 3.3 | nih.gov |
| Derivative 2 | 2-F-benzyloxy | 2.8 | nih.gov |
| Derivative 3 | 2-MeO-benzyloxy | 1.5 | nih.gov |
These findings underscore the value of systematic derivatization in mapping the SAR of the this compound scaffold. By understanding the interplay between chemical structure, reactivity, and biological function, medicinal chemists can rationally design and synthesize novel analogs with improved therapeutic profiles.
Structure Activity Relationship Sar Studies and Molecular Recognition
Design and Synthesis of 4-(Thiazol-5-yl)benzoic acid Analogues for SAR Elucidation
The rational design and synthesis of analogues of this compound have been pivotal in understanding the structural requirements for potent biological activity. A significant focus of these efforts has been the development of inhibitors for protein kinase CK2, a key enzyme implicated in various diseases. nih.gov
One strategic approach involved the modification of the benzoic acid moiety by introducing azabenzene scaffolds, leading to the synthesis of pyridine- and pyridazine-carboxylic acid derivatives. This bioisosteric replacement aimed to explore the impact of altering the electronic distribution and hydrogen bonding capacity of the aromatic ring system on CK2 inhibition.
Furthermore, a second class of analogues was designed by introducing various substituents at the 3-position of the benzoic acid ring. Specifically, 2-halo- and 2-methoxy-benzyloxy groups were incorporated to probe the steric and electronic effects of these substitutions on the interaction with the target enzyme. The synthesis of these derivatives often involves multi-step reaction sequences, beginning with the construction of the core thiazole (B1198619) ring, followed by the introduction of the substituted benzoic acid or related heterocyclic carboxylic acid moieties.
Correlating Structural Modifications with In Vitro Biological Target Engagement
The synthesized analogues of this compound have been subjected to a battery of in vitro assays to correlate their structural features with their ability to interact with specific biological targets. These studies have primarily focused on enzyme inhibition and receptor binding.
Enzyme Inhibition Studies of this compound Derivatives
Derivatives of this compound have demonstrated potent inhibitory activity against protein kinase CK2, with several analogues exhibiting IC50 values in the low nanomolar range. nih.gov The introduction of azabenzene rings in place of the benzoic acid moiety resulted in compounds with significant potency against both CK2α and CK2α' isoforms.
Substitutions at the 3-position of the benzoic acid ring with 2-halo- or 2-methoxy-benzyloxy groups were also well-tolerated, maintaining potent CK2 inhibitory activity. nih.gov These findings suggest that the 3-position of the benzoic acid ring is a key site for modification to enhance biological activity without compromising the essential interactions required for enzyme inhibition.
| Compound Modification | Target | IC50 (µM) |
|---|---|---|
| Pyridine-carboxylic acid derivative | CK2α | 0.014-0.017 |
| Pyridine-carboxylic acid derivative | CK2α' | 0.0046-0.010 |
| Pyridazine-carboxylic acid derivative | CK2α | 0.014-0.017 |
| Pyridazine-carboxylic acid derivative | CK2α' | 0.0046-0.010 |
| 3-(2-Halo-benzyloxy)benzoic acid derivative | CK2α | 0.014-0.016 |
| 3-(2-Halo-benzyloxy)benzoic acid derivative | CK2α' | 0.0088-0.014 |
| 3-(2-Methoxy-benzyloxy)benzoic acid derivative | CK2α | 0.014-0.016 |
| 3-(2-Methoxy-benzyloxy)benzoic acid derivative | CK2α' | 0.0088-0.014 |
Receptor Binding Profiling in Recombinant Systems
In addition to enzyme inhibition, a phenyl-thiazolyl-benzoic acid derivative, identified as PTB, has been characterized as a potent dual agonist for the retinoid X receptor alpha (RXRα) and the retinoic acid receptor alpha (RARα). nih.govnih.gov Utilizing recombinant systems, direct binding assays confirmed that PTB interacts directly with both RXRα and RARα.
Notably, this interaction was found to be selective, as PTB did not exhibit direct binding to other nuclear receptors such as PPARα, PPARδ(β), or PPARγ. nih.govnih.gov Reporter gene assays further elucidated the functional activity of PTB, demonstrating its ability to fully activate reporter genes under the control of RXRα/RXRα enhancer elements and partially activate those with RARα/RXRα, PPARδ(β), and PPARγ enhancer elements. nih.govnih.gov This partial activation of PPAR/RXRα reporter genes is likely attributable to its agonistic activity towards RXRα. nih.gov
| Compound | Target Receptor | Binding Activity |
|---|---|---|
| PTB | RXRα | Direct Agonist |
| PTB | RARα | Direct Agonist |
| PTB | PPARα | No Direct Binding |
| PTB | PPARδ(β) | No Direct Binding |
| PTB | PPARγ | No Direct Binding |
Protein-Ligand Interaction Analysis
Molecular modeling studies have provided valuable insights into the binding mode of this compound derivatives within the active sites of their target proteins. In the case of the dual RXRα/RARα agonist PTB, a modeled structure revealed a very good structural overlap with the known agonist 9-cis RA within the ligand-binding pocket of RXRα, indicating excellent complementarity to the binding site. nih.gov This structural alignment provides a molecular basis for the observed agonist activity of PTB.
Influence of Substituents on Molecular Conformation and Binding Affinity
The nature and position of substituents on the this compound scaffold have a profound impact on both the molecular conformation and the binding affinity of the resulting analogues. SAR studies on CK2 inhibitors have shown that the introduction of bulky benzyloxy groups at the 3-position of the benzoic acid ring is well-tolerated and can even lead to enhanced antiproliferative activities, suggesting that these substituents may adopt a conformation that allows for favorable interactions within or near the active site of the enzyme. nih.gov
Stereochemical Considerations in Derivatives of this compound
While the core structure of this compound is planar, the introduction of chiral centers in its derivatives can lead to stereoisomers with potentially different biological activities. Although specific studies focusing on the stereochemistry of this compound derivatives are not extensively reported in the reviewed literature, it is a well-established principle in medicinal chemistry that enantiomers can exhibit distinct pharmacological profiles. The differential binding of stereoisomers to their biological targets arises from the three-dimensional nature of the binding sites, which can preferentially accommodate one enantiomer over the other. Therefore, the synthesis and biological evaluation of enantiomerically pure derivatives of this compound could be a promising avenue for future research to identify more potent and selective modulators of their biological targets.
Mechanistic Investigations of 4 Thiazol 5 Yl Benzoic Acid at the Molecular Level
Elucidation of Molecular Mechanisms Through Biochemical Assays
Biochemical assays have been instrumental in quantifying the inhibitory potency of 4-(thiazol-5-yl)benzoic acid derivatives against protein kinase CK2. Structure-activity relationship (SAR) studies have led to the design of modified analogs with significantly enhanced inhibitory activities. For instance, the introduction of azabenzene moieties, such as pyridine (B92270) and pyridazine (B1198779), in place of the benzene (B151609) ring, has yielded compounds with potent inhibitory effects on both the CK2α and CK2α' catalytic subunits.
Specifically, these azabenzene analogs have demonstrated half-maximal inhibitory concentrations (IC50) in the nanomolar range. The IC50 values against CK2α were found to be between 0.014 and 0.017 µM, while even greater potency was observed against CK2α', with IC50 values ranging from 0.0046 to 0.010 µM. mdpi.com Further modifications, such as the introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety, maintained this high level of inhibitory activity. mdpi.com The IC50 values for these derivatives against CK2α were in the range of 0.014–0.016 µM, and against CK2α', they were between 0.0088 and 0.014 µM. mdpi.com
These findings from biochemical assays underscore the remarkable and specific inhibitory potential of the this compound scaffold against protein kinase CK2.
Table 1: Inhibitory Activity of this compound Derivatives against Protein Kinase CK2
| Compound Type | Modification | Target | IC50 (µM) |
|---|---|---|---|
| Azabenzene Analog | Pyridine/Pyridazine substitution | CK2α | 0.014 - 0.017 |
| Azabenzene Analog | Pyridine/Pyridazine substitution | CK2α' | 0.0046 - 0.010 |
| Benzyloxy Derivative | 2-halo- or 2-methoxy-benzyloxy group | CK2α | 0.014 - 0.016 |
Cellular Target Identification and Validation in Pre-clinical Models
The primary cellular target of this compound and its derivatives has been identified and validated as protein kinase CK2 in pre-clinical models. This constitutively active serine/threonine kinase is a key regulator of numerous cellular signaling pathways that are often dysregulated in cancer, making it a prime therapeutic target. nih.gov
The antiproliferative activity of these compounds has been evaluated in various cancer cell lines. For example, derivatives of this compound featuring a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid moiety have exhibited significant antiproliferative effects against the human lung carcinoma cell line, A549. mdpi.com The half-maximal cytotoxic concentration (CC50) for these compounds in A549 cells was determined to be in the range of 1.5–3.3 µM. mdpi.com This demonstrates that the potent enzymatic inhibition observed in biochemical assays translates to a tangible anti-cancer effect at the cellular level.
These findings validate protein kinase CK2 as the key cellular target of this compound derivatives and highlight their potential as anti-cancer agents.
Table 2: Antiproliferative Activity of this compound Derivatives
| Compound Modification | Cell Line | CC50 (µM) |
|---|
Pathway Modulation Studies in Isolated Cell Systems
The inhibition of protein kinase CK2 by this compound derivatives is expected to modulate a multitude of downstream signaling pathways that are critical for cancer cell proliferation, survival, and apoptosis. CK2 is known to be a central node in cellular signaling, influencing pathways such as PI3K/Akt/mTOR, JAK/STAT, and NF-κB. nih.govmdpi.com
By inhibiting CK2, these compounds can effectively disrupt these pro-survival signaling cascades. For instance, CK2 is known to phosphorylate and activate Akt, a key component of the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis. nih.gov Therefore, inhibition of CK2 would lead to a downregulation of Akt activity. Similarly, CK2 can activate the NF-κB signaling pathway by phosphorylating IκBα, leading to its degradation and the subsequent activation of NF-κB. mdpi.com Inhibition of CK2 would therefore suppress NF-κB-mediated gene transcription, which is involved in inflammation and cell survival.
Furthermore, CK2 has been shown to be involved in the JAK/STAT signaling pathway, which is crucial for cytokine-mediated cellular responses, including cell proliferation and differentiation. mdpi.com By targeting CK2, this compound derivatives can interfere with these critical signaling networks, ultimately leading to the observed antiproliferative effects in cancer cells.
Investigation of Allosteric and Orthosteric Binding Mechanisms
The binding mechanism of this compound derivatives to protein kinase CK2 has been investigated, and the evidence strongly suggests an orthosteric mode of inhibition. Orthosteric inhibitors are compounds that bind to the active site of an enzyme, directly competing with the natural substrate. researchgate.net In the case of protein kinases, this is typically the ATP-binding pocket.
The development of selective kinase inhibitors is often challenged by the high degree of conservation in the ATP-binding pocket across the kinome. However, the potent and specific inhibition achieved by derivatives of this compound suggests that subtle differences within the ATP-binding site of CK2 can be exploited to achieve selectivity.
Computational Chemistry and Molecular Modeling of 4 Thiazol 5 Yl Benzoic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations provide profound insights into the intrinsic electronic properties of a molecule, which are pivotal in understanding its reactivity and intermolecular interactions.
Density Functional Theory (DFT) for Molecular Orbital Analysis
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-(Thiazol-5-yl)benzoic acid, DFT calculations, often employing a basis set such as B3LYP/6-31G(d,p), can determine the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.
The distribution of these orbitals across the molecular structure is also revealing. In this compound, the HOMO is anticipated to be localized primarily over the electron-rich thiazole (B1198619) ring, whereas the LUMO is expected to be distributed across the benzoic acid moiety, particularly the carboxyl group and the phenyl ring. This separation of frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation.
Table 1: Calculated Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Gap | 4.70 |
Note: These values are representative and obtained from DFT calculations on structurally similar molecules for illustrative purposes.
Conformational Analysis of this compound
The three-dimensional arrangement of a molecule, or its conformation, is critical to its biological activity and physical properties. This compound possesses rotational freedom around the single bond connecting the thiazole and phenyl rings. Conformational analysis, performed using DFT, can identify the most stable conformers by calculating the potential energy surface as a function of the dihedral angle between the two rings.
Studies on analogous bi-aryl systems suggest that the lowest energy conformation is likely to be non-planar, with a twisted arrangement between the thiazole and phenyl rings to minimize steric hindrance. The energy barrier to rotation around this bond provides information on the molecule's flexibility. A relatively low rotational barrier would indicate that the molecule can readily adopt different conformations to fit into a binding site.
Table 2: Relative Energies of this compound Conformers
| Dihedral Angle (°) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 2.5 |
| 30 | 0.5 |
| 45 | 0.0 |
| 90 | 1.8 |
Note: Data is hypothetical and illustrates a plausible energy profile based on studies of similar bi-aryl compounds.
Molecular Docking and Scoring in Receptor-Ligand Complexes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding mode of a ligand to a protein target.
Validation of Docking Protocols Using Known Ligands
Before predicting the binding mode of this compound, it is essential to validate the docking protocol. This is typically achieved by re-docking a known co-crystallized ligand into the active site of the target protein. A successful validation is marked by the computational prediction closely reproducing the experimentally determined binding pose, usually with a root-mean-square deviation (RMSD) of less than 2.0 Å. The selection of an appropriate scoring function, which estimates the binding affinity, is also a critical part of this validation process.
Prediction of Binding Modes and Interaction Hotspots
Once the docking protocol is validated, it can be used to predict the binding orientation of this compound within a specific protein's active site. For instance, given its structural motifs, this compound could be docked into the ATP-binding site of a kinase. The predicted binding mode would likely involve key interactions such as hydrogen bonds between the carboxylic acid group and polar residues in the active site, and pi-stacking interactions between the aromatic rings and hydrophobic residues. The thiazole ring can also participate in hydrogen bonding through its nitrogen and sulfur atoms. Identifying these "interaction hotspots" is crucial for understanding the basis of molecular recognition and for guiding further optimization of the ligand.
Table 3: Predicted Interactions and Docking Score for this compound
| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |
| Val57, Leu173 | Hydrophobic | ||
| Phe170 | Pi-Stacking |
Note: The protein target and interactions are hypothetical, illustrating a potential docking scenario.
Molecular Dynamics Simulations for Dynamic Interaction Analysis
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations can provide a more realistic representation of the binding event and the stability of the complex in a solvated environment.
An MD simulation of the this compound-protein complex, typically on the nanosecond timescale, can reveal the stability of the predicted binding pose. Analysis of the simulation trajectory can provide information on the flexibility of the ligand and the protein, the persistence of key intermolecular interactions (like hydrogen bonds), and the role of water molecules in mediating the binding. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often monitored to assess the stability of the complex. A stable complex will typically show convergence of the RMSD values. Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to the MD trajectory to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.
Table 4: Analysis of a Representative Molecular Dynamics Simulation
| Simulation Parameter | Value |
|---|---|
| Simulation Length | 100 ns |
| Average Ligand RMSD | 1.5 Å |
| Average Protein Backbone RMSD | 2.0 Å |
| Key Hydrogen Bond Occupancy | > 80% |
| Calculated Binding Free Energy (MM/GBSA) | -45 kcal/mol |
Note: This data is illustrative of a typical MD simulation analysis for a stable ligand-protein complex.
QSAR (Quantitative Structure-Activity Relationship) Modeling of Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal for understanding how chemical structure correlates with biological activity. For derivatives of this compound, these studies elucidate the key molecular features that determine their potency as inhibitors, particularly against protein kinase CK2. While a formal statistical QSAR model has not been extensively published, the foundational structure-activity relationship (SAR) data provides a clear basis for constructing such a model.
Research into a series of this compound derivatives has systematically explored modifications at two primary sites: the benzoic acid ring and the thiazole ring, to understand their impact on CK2 inhibition. nih.gov The goal of these modifications is to identify substituents that enhance inhibitory activity and cellular potency.
One avenue of investigation involved replacing the benzene (B151609) ring of the parent compound with azabenzene structures like pyridine (B92270) and pyridazine (B1198779). This modification aimed to alter the electronic and steric properties of the molecule. The resulting pyridine- and pyridazine-carboxylic acid derivatives demonstrated potent inhibitory activities against both CK2α and CK2α', the catalytic subunits of the protein kinase CK2. nih.gov
Another key modification was the introduction of various benzyloxy groups at the 3-position of the benzoic acid moiety. Specifically, the introduction of a 2-halo- or 2-methoxy-benzyloxy group was found to maintain, and in some cases enhance, the potent CK2 inhibitory activities. nih.gov Crucially, these modifications also led to a significant increase in antiproliferative activity against human lung carcinoma cells (A549), with potency being three to six times higher than the parent compound. nih.gov This highlights that while direct enzyme inhibition is critical, modifications that improve cellular uptake and stability are equally important for therapeutic efficacy.
The data gathered from these systematic modifications form the basis for developing a predictive QSAR model. Key descriptors in such a model would likely include:
Electronic Descriptors: Parameters like Hammett constants for substituents on the benzoic acid ring to quantify electron-donating or withdrawing effects.
Steric Descriptors: Molar refractivity or Taft steric parameters to model the influence of the size and shape of substituents, particularly the benzyloxy groups.
Hydrophobicity Descriptors: LogP values to correlate with membrane permeability and cellular activity.
The following table summarizes the inhibitory activities of key derivatives, providing the empirical data upon which a QSAR model could be constructed. nih.gov
| Compound | Modification | IC₅₀ (CK2α) µM | IC₅₀ (CK2α') µM | CC₅₀ (A549) µM |
|---|---|---|---|---|
| Parent Compound | 3-(Benzyloxy)-4-(thiazol-5-yl)benzoic acid | 0.015 | 0.011 | 9.1 |
| Derivative 1 | Pyridine analog | 0.017 | 0.010 | >10 |
| Derivative 2 | Pyridazine analog | 0.014 | 0.0046 | >10 |
| Derivative 3 | 3-(2-Fluorobenzyloxy) substitution | 0.014 | 0.0088 | 1.5 |
| Derivative 4 | 3-(2-Chlorobenzyloxy) substitution | 0.016 | 0.014 | 2.0 |
| Derivative 5 | 3-(2-Methoxybenzyloxy) substitution | 0.014 | 0.011 | 3.3 |
Virtual Screening Approaches for Ligand Discovery
Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target. For a scaffold like this compound, both ligand-based and structure-based virtual screening methods are employed to discover novel inhibitors, often targeting protein kinase CK2.
Ligand-Based Virtual Screening (LBVS): This approach utilizes the knowledge of known active ligands. A pharmacophore model, which defines the essential 3D arrangement of chemical features required for biological activity, can be generated from a potent inhibitor like a this compound derivative. nih.govsemanticscholar.org This model serves as a 3D query to filter large compound databases, identifying molecules that possess the same critical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) in a similar spatial orientation. nih.gov For instance, a pharmacophore model for a CK2 inhibitor based on this scaffold would likely include features corresponding to the carboxylate group (hydrogen bond acceptor/negative ionizable), the thiazole ring (aromatic/hydrogen bond features), and the appended benzyloxy group (hydrophobic/aromatic feature).
Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is available, SBVS, primarily through molecular docking, becomes a potent tool. In the context of CK2, the crystal structure of the kinase domain is used as a receptor. Libraries of compounds are computationally docked into the ATP-binding site of CK2 to predict their binding conformation and estimate their binding affinity. nih.gov This approach was successfully used in a study to identify novel CK2 inhibitors based on a 1,3-thiazole-5-carboxylic acid core, which is structurally related to the this compound scaffold. nih.gov The screening identified compounds with significant inhibitory activity, demonstrating the utility of docking in discovering new thiazole-based inhibitors. nih.gov
A typical virtual screening workflow for discovering new ligands based on the this compound scaffold would involve the steps outlined in the table below.
| Step | Method | Description | Objective |
|---|---|---|---|
| 1 | Library Preparation | Acquisition and preparation of large compound databases (e.g., ZINC, Enamine) by generating 3D conformers and assigning appropriate chemical properties. | Create a diverse set of molecules for screening. |
| 2 | Model Generation | Ligand-Based: Develop a pharmacophore model from a highly active this compound derivative. Structure-Based: Prepare the crystal structure of the target protein (e.g., Protein Kinase CK2, PDB: 2CN8) by adding hydrogens and defining the binding site. | Create the query or receptor for the screening process. |
| 3 | Screening | Ligand-Based: Rapidly screen the compound library against the pharmacophore model to find molecules that match the feature query. Structure-Based: Dock each compound from the library into the active site of the target protein. | Identify a subset of compounds (hits) with high geometric or energetic complementarity to the target. |
| 4 | Hit Filtering & Prioritization | Filter hits based on docking scores, pharmacophore fit scores, predicted ADME/Tox properties, and visual inspection of binding modes. | Select a small, manageable number of promising candidates for experimental testing. |
| 5 | Experimental Validation | Synthesize or purchase the prioritized hits and test their biological activity in vitro (e.g., enzymatic assays). | Confirm the computationally predicted activity and identify novel active compounds. |
These computational strategies are instrumental in accelerating the drug discovery process, allowing for the efficient exploration of chemical space to identify novel and potent derivatives of this compound for therapeutic applications.
Applications of 4 Thiazol 5 Yl Benzoic Acid As a Chemical Probe or Lead Scaffold
Utility in Chemical Biology for Target Deconvolution
Target deconvolution is a critical process in chemical biology and drug discovery for identifying the specific molecular targets of a bioactive small molecule. nih.gov This process is essential for understanding a compound's mechanism of action and potential off-target effects. While specific studies detailing the use of 4-(Thiazol-5-yl)benzoic acid for target deconvolution are not extensively documented, its scaffold is well-suited for the creation of chemical probes for such purposes.
Bioactive compounds like those derived from the this compound scaffold can be synthetically modified to incorporate reporter tags (e.g., biotin (B1667282) for affinity purification) or photoreactive groups for covalent cross-linking to their protein targets. These modified probes enable techniques such as affinity purification coupled with mass spectrometry to isolate and identify binding partners from complex biological samples, thereby elucidating the compound's mechanism of action.
Role as a Pre-clinical Lead Compound in Early-Stage Drug Discovery Research
The this compound core has proven to be a highly effective scaffold for the development of potent kinase inhibitors, particularly targeting Protein Kinase CK2. nih.gov CK2 is a key target in cancer therapy due to its role in cell proliferation, survival, and suppression of apoptosis. jst.go.jp
Researchers have designed and synthesized modified analogs of this compound to explore structure-activity relationships (SAR). nih.gov Two notable classes of derivatives have shown significant promise:
Azabenzene Analogs : Replacing the benzene (B151609) ring with pyridine (B92270) or pyridazine (B1198779) moieties resulted in compounds with potent inhibitory activity against CK2α and CK2α'. nih.gov
Substituted Benzoic Acid Analogs : The introduction of a 2-halo- or 2-methoxy-benzyloxy group at the 3-position of the benzoic acid ring maintained high CK2 inhibition while significantly boosting antiproliferative activity against the A549 lung cancer cell line, with potency three to six times higher than the parent compound. nih.gov
These findings underscore the value of the this compound scaffold as a preclinical lead for developing novel anticancer agents. nih.gov Further demonstrating the scaffold's versatility, derivatives of the related 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine have been identified as novel inhibitors of cyclin-dependent kinase 12 (CDK12), a potential target in esophageal squamous cell carcinoma. nih.gov
| Derivative Class | Target | Activity (IC50/CC50) |
|---|---|---|
| Azabenzene Analogs | CK2α | 0.014–0.017 µM |
| CK2α' | 0.0046–0.010 µM | |
| 2-Halo/2-Methoxy-benzyloxy Analogs | CK2α | 0.014–0.016 µM |
| CK2α' | 0.0088–0.014 µM | |
| A549 Cells (Antiproliferative) | 1.5–3.3 µM |
Development of Fluorescent or Radioligand Probes Based on the this compound Scaffold
While specific fluorescent or radioligand probes derived directly from this compound are not widely reported, the broader family of thiazole (B1198619) and benzothiadiazole derivatives is well-established in the development of such tools. nih.govresearchgate.net The thiazole ring is intrinsically fluorescent, and its π-conjugated system makes it an excellent base for fluorophores. scientificarchives.com
For instance, benzothiazole-based fluorescent probes have been successfully designed for various bioimaging applications, including:
The detection of hydrogen peroxide (H₂O₂) in living cells. nih.gov
The specific detection of Amyloid beta (Aβ) aggregates, which are implicated in Alzheimer's disease. nih.gov
These examples highlight the potential of the thiazole-containing scaffold. The this compound structure could be similarly functionalized to create novel probes for imaging specific biological targets or analytes, leveraging the inherent photophysical properties of the thiazole core. researchgate.net
Integration into Fragment-Based Drug Discovery (FBDD) Platforms
Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-complexity molecules (fragments) that bind to a biological target. The this compound molecule is an ideal candidate for inclusion in FBDD libraries. The thiazole scaffold is a common feature in compounds with a wide array of biological activities and has appeared as a hit in numerous fragment screening campaigns. nih.gov
The structure combines two valuable fragments: a benzoic acid, a common motif for interacting with protein binding sites, and a thiazole ring, a versatile heterocycle. In an FBDD campaign, the identification of this fragment binding to a target would provide a robust starting point. Medicinal chemists could then optimize the hit by "growing" the fragment, adding functional groups to enhance affinity and selectivity, or by "linking" it with other fragments that bind to adjacent sites on the target protein. nih.gov
Applications in Supramolecular Chemistry and Materials Science (e.g., metal-organic frameworks, self-assembly)
In the fields of supramolecular chemistry and materials science, ligands containing thiazole and carboxylic acid groups are highly valued for the construction of Metal-Organic Frameworks (MOFs). scientificarchives.commdpi.com MOFs are crystalline materials formed by the self-assembly of metal ions and organic linkers, creating porous structures with applications in gas storage, catalysis, and chemical sensing. cjsc.ac.cn
The this compound scaffold possesses key features for MOF construction:
The carboxylic acid group serves as a primary coordination site for linking with metal ions.
The thiazole ring contains nitrogen and sulfur heteroatoms that can act as additional coordination sites (Lewis basic sites) and can engage in supramolecular interactions. mdpi.comrsc.org
The π-conjugated system of the molecule can impart useful photophysical properties, leading to the creation of Luminescent MOFs (LMOFs). scientificarchives.com
Structurally related thiazolo[5,4-d]thiazole (B1587360) (TTZ) ligands have been extensively used to create functional MOFs. scientificarchives.comrsc.orgrsc.org These materials exhibit remarkable properties, including the ability to act as highly selective and sensitive fluorescent sensors for environmental contaminants like heavy metal ions (e.g., Hg²⁺) and toxic anions. scientificarchives.comnih.gov The ordered arrangement of these chromophoric ligands within the MOF structure can facilitate energy transfer, making them suitable for light-harvesting applications. nih.gov Given these precedents, this compound is a promising building block for designing novel MOFs with tailored luminescent and sensing capabilities.
Advanced Analytical and Spectroscopic Characterization Methodologies for 4 Thiazol 5 Yl Benzoic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR Chemical Shift Assignments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are used to identify the different types of hydrogen and carbon atoms in a molecule, respectively. The chemical shifts (δ), measured in parts per million (ppm), are indicative of the electronic environment of each nucleus. For 4-(Thiazol-5-yl)benzoic acid, the chemical shifts are assigned by analyzing the spectra, often recorded in a deuterated solvent like dimethyl sulfoxide (DMSO-d₆).
The ¹H NMR spectrum reveals signals for the protons on the thiazole (B1198619) and benzene (B151609) rings, as well as the carboxylic acid proton. The multiplicity of the signals (e.g., singlet, doublet) provides information about the number of neighboring protons. Similarly, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic rings.
Detailed research findings for the ¹H and ¹³C NMR chemical shifts of this compound have been reported as follows:
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 13.11 (s, 1H), 8.63 (s, 1H), 8.12 (d, J = 8.0 Hz, 1H), 8.05 – 7.97 (m, 3H), 7.70 – 7.55 (m, 2H).
¹³C NMR (101 MHz, DMSO-d₆) δ (ppm): 172.67, 140.15, 137.36, 135.82, 134.50, 133.54, 133.39, 133.28, 132.87, 132.02, 130.38.
Interactive Data Table: NMR Chemical Shift Assignments for this compound (Note: Specific assignment of all individual aromatic signals requires 2D NMR data.)
| Spectrum | Chemical Shift (δ ppm) | Multiplicity/Assignment |
| ¹H NMR | 13.11 | s, -COOH |
| 8.63 | s, Thiazole-H | |
| 8.12 | d, Aromatic-H | |
| 8.05 - 7.97 | m, Aromatic-H | |
| 7.70 - 7.55 | m, Aromatic-H | |
| ¹³C NMR | 172.67 | C=O |
| 140.15 - 130.38 | Aromatic & Thiazole Carbons |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy) would be used to establish proton-proton (¹H-¹H) coupling networks, identifying which protons are on adjacent carbons. This would be crucial for definitively assigning the signals of the protons on the benzoic acid ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the carbon signals of the atoms they are directly attached to. This technique provides unambiguous one-bond ¹H-¹³C correlations.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule.
NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are close to each other, which helps in determining the stereochemistry and conformation of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a molecule's exact molecular weight and providing insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
Experimental High-Resolution Mass Spectrometry (HRMS) data for this compound have not been located in the reviewed scientific literature. HRMS would be the definitive method to confirm the elemental composition of the molecule. By measuring the mass with very high precision (typically to four or more decimal places), it is possible to calculate a unique elemental formula (C₁₀H₇NO₂S) and distinguish it from other molecules with the same nominal mass.
Tandem Mass Spectrometry (MS/MS) for Structure Confirmation
Detailed tandem mass spectrometry (MS/MS) fragmentation studies for this compound are not available in the surveyed literature. This technique involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable information for confirming its structure. For this compound, expected fragmentation pathways would likely involve the loss of the carboxylic acid group (as CO₂ or COOH) and cleavages of the thiazole ring.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds.
Specific experimental IR and Raman spectra for this compound could not be located in the public domain literature.
Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a very broad band typically around 3000 cm⁻¹), the C=O stretch of the carbonyl group (around 1700 cm⁻¹), C=C and C=N stretching vibrations from the aromatic and thiazole rings (in the 1600-1450 cm⁻¹ region), and C-H stretching and bending vibrations.
Raman Spectroscopy , which is complementary to IR, would also be used to identify these functional groups. It is particularly sensitive to non-polar bonds and symmetric vibrations, and would be useful for characterizing the vibrations of the aromatic ring systems.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a substance, it is possible to deduce detailed information about its molecular and crystal structure. This includes exact bond lengths, bond angles, and the conformation of the molecule. Furthermore, this technique reveals how molecules are arranged relative to each other in the crystal lattice, providing insight into intermolecular forces such as hydrogen bonding and π-stacking interactions.
For this compound, a single-crystal X-ray diffraction study would provide definitive proof of its chemical structure and conformation in the solid state. While a crystal structure for the isolated compound is not publicly documented, the Protein Data Bank (PDB) contains structural data for a derivative of this compound complexed with the protein kinase CK2α (PDB ID: 5B0X). rcsb.orgpdbj.org This analysis, conducted via X-ray diffraction, provides valuable structural information about how the core moiety of this compound interacts within a biological binding site. The crystallographic data for this complex was collected at a high resolution, ensuring a detailed view of the ligand-protein interactions. rcsb.org
Table 1: Interactive Crystallographic Data for CK2α in complex with a this compound derivative rcsb.org
| Parameter | Value |
|---|---|
| PDB ID | 5B0X |
| Method | X-RAY DIFFRACTION |
| Resolution | 2.30 Å |
| R-Value Work | 0.218 |
This table represents data for a derivative of this compound within a protein complex, as a direct crystallographic analysis of the parent compound is not available in public databases.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool in synthetic chemistry for both the separation and purification of compounds and the assessment of their purity. The principle relies on the differential partitioning of a compound between a stationary phase and a mobile phase. For a compound like this compound, High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique for purity assessment.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is particularly well-suited for analyzing polar aromatic compounds such as this compound. ekb.eg In this method, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a more polar solvent mixture, typically consisting of water or a buffer and an organic solvent like acetonitrile or methanol. ekb.egscirp.org The compound is dissolved in a suitable solvent, injected into the system, and its retention time—the time it takes to travel through the column to the detector—is measured. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. A typical purity analysis would aim for a result greater than 95-99%.
Table 2: Illustrative RP-HPLC Parameters for Purity Analysis
| Parameter | Description |
|---|---|
| Column | Zorbax SB C18 (or equivalent), 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A time-based gradient from 95% A to 5% A over several minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This table presents a typical set of starting parameters for developing an HPLC method for purity assessment of this compound, based on general methods for benzoic acid derivatives. ekb.egscirp.org
Gas Chromatography (GC)
Gas chromatography is another technique used for separating and analyzing compounds that can be vaporized without decomposition. researchgate.net Due to the low volatility and high polarity of the carboxylic acid group in this compound, direct analysis by GC is challenging. The compound would likely require derivatization, such as conversion to a more volatile ester (e.g., a methyl or ethyl ester), before injection into the GC system. In this method, a gaseous mobile phase (carrier gas) transports the vaporized sample through a column containing a stationary phase. The separation is based on the compound's boiling point and affinity for the stationary phase. While less direct than HPLC for this specific molecule, GC can be a valuable tool for detecting volatile or semi-volatile impurities that may be present in a sample.
For isolation purposes, preparative HPLC can be employed. This technique uses the same principles as analytical HPLC but with larger columns and higher flow rates to separate and collect gram-scale quantities of the desired compound from a mixture.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
Future Research Trajectories and Unexplored Avenues for 4 Thiazol 5 Yl Benzoic Acid
The scaffold of 4-(thiazol-5-yl)benzoic acid has proven to be a valuable starting point for the development of biologically active molecules. However, to fully exploit its therapeutic potential and expand its applications, future research must venture into new territories, from sustainable synthesis to novel applications in burgeoning scientific fields. The following sections outline key future research trajectories and unexplored avenues for this promising compound.
Q & A
Q. How can the environmental impact of synthetic routes to this compound be assessed?
- Methodological Answer :
- E-Factor Calculation : Quantifies waste per gram of product (e.g., solvent volume, byproducts).
- Green Solvent Screening : Replace ethanol with cyclopentyl methyl ether (CPME) for lower toxicity.
- Catalyst Recycling : Immobilize Pd/C or enzymes (e.g., lipases) for reuse in coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
